1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea
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Overview
Description
1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromine atom, a fluorine atom, and a chlorine atom attached to a phenyl ring and an ethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 4-bromo-3-fluoroaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromo-3-fluoroaniline+2-Chloroethyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. Its synthesis, chemical reactions, and applications make it a valuable compound for research and industrial purposes. Understanding its mechanism of action and comparing it with similar compounds further highlights its potential and uniqueness.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2-chloroethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFN2O/c10-7-2-1-6(5-8(7)12)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYFIIHRZZKMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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